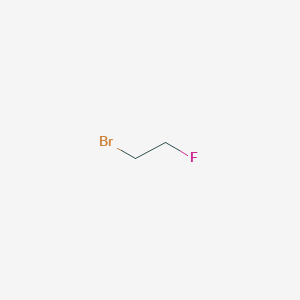

1-Bromo-2-fluoroethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172603. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAIKFGRHDNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073233 | |

| Record name | 2-Bromofluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | 1-Bromo-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

71-72 °C at 760 mm Hg | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7044 at 25 °C/4 °C | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

762-49-2 | |

| Record name | Ethane, 1-bromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromofluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B15FC1III | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-fluoroethane from 2-Fluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-fluoroethane, a valuable fluoroalkylating agent in organic synthesis, from the readily available precursor 2-fluoroethanol. The primary method detailed herein is the nucleophilic substitution of the hydroxyl group using phosphorus tribromide (PBr₃), a common and effective brominating agent. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data for the starting material and the product. The information is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge for the safe and efficient laboratory-scale synthesis of this important building block.

Introduction

This compound (CH₂FCH₂Br) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to introduce the fluoroethyl moiety into organic molecules, which can significantly modulate their biological activity. The synthesis of this compound from 2-fluoroethanol is a fundamental transformation in organofluorine chemistry. The conversion of the primary alcohol in 2-fluoroethanol to an alkyl bromide is typically achieved through nucleophilic substitution. Several reagents can effect this transformation, with phosphorus tribromide (PBr₃) being a common and efficient choice that avoids the carbocation rearrangements that can occur with hydrobromic acid.[2][3] This guide focuses on the synthesis using PBr₃, providing a detailed methodology for its practical implementation in a laboratory setting.

Reaction Mechanism

The conversion of 2-fluoroethanol to this compound using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] The reaction can be conceptualized in two main stages:

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate, converting the poor leaving group (-OH) into a much better leaving group.[5]

-

Nucleophilic Attack by Bromide: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted Sₙ2 displacement results in the formation of the C-Br bond and the cleavage of the C-O bond, yielding this compound and the byproduct, phosphorous acid (H₃PO₃).[4][5]

The overall stoichiometry of the reaction consumes three moles of the alcohol for every one mole of phosphorus tribromide.

Signaling Pathway Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound from 2-fluoroethanol using phosphorus tribromide.

Disclaimer: This protocol is a representative method based on established chemical principles for the bromination of primary alcohols. Researchers should conduct a thorough risk assessment before proceeding and adapt the procedure as necessary based on their specific laboratory conditions and scale.

Materials:

-

2-Fluoroethanol (purified, anhydrous)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (including a fractionating column for higher purity)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), place 2-fluoroethanol (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether or toluene.

-

Cooling: Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained at or below 5 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker.

-

Workup: Transfer the mixture to a separatory funnel. If a solvent was used, add more to dissolve the product. Wash the organic layer successively with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 71-73 °C.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

| Compound | 2-Fluoroethanol | This compound |

| CAS Number | 371-62-0 | 762-49-2 |

| Molecular Formula | C₂H₅FO | C₂H₄BrF |

| Molecular Weight ( g/mol ) | 64.06[6] | 126.96[7] |

| Appearance | Colorless liquid[8] | Colorless to pale yellow liquid[1] |

| Boiling Point (°C) | 103.5[8] | 71-72.5 |

| Density (g/cm³) | 1.1040[8] | ~1.7 |

| Refractive Index (n²⁰/D) | - | ~1.424 |

| Solubility | Miscible with water, soluble in ethanol, ether, acetone[8] | Soluble in most organic solvents |

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.62 (tt, J = 47.1, 6.3 Hz, 2H, CH₂F), 3.50 (tt, J = 6.3, 6.3 Hz, 2H, CH₂Br) |

| ¹³C NMR (CDCl₃) δ (ppm) | 81.3 (d, J = 171 Hz, CH₂F), 30.4 (d, J = 21 Hz, CH₂Br) |

Safety Considerations

-

2-Fluoroethanol is highly toxic and flammable. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

-

Phosphorus tribromide is corrosive and reacts violently with water. It is also toxic and should be handled in a fume hood with appropriate PPE.

-

This compound is a flammable liquid and is harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant.

-

The reaction is exothermic and should be cooled adequately during the addition of PBr₃.

-

The workup procedure involves quenching the reaction, which can be vigorous. This should be done slowly and with care.

Conclusion

The synthesis of this compound from 2-fluoroethanol using phosphorus tribromide is a reliable and effective method for producing this important synthetic intermediate. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can successfully synthesize this compound in a laboratory setting. The provided data and diagrams serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 6. 2-Fluoroethanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoroethyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

1-Bromo-2-fluoroethane synthesis via vinyl fluoride

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoroethane via Vinyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from vinyl fluoride. The core of this process relies on the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of vinyl fluoride, a reaction facilitated by a free-radical mechanism. This methodology is favored for its regioselectivity, yielding the desired this compound over its isomer, 1-bromo-1-fluoroethane.

Core Reaction and Mechanism

The synthesis proceeds via a free-radical addition of HBr to vinyl fluoride.[1][2] In the presence of a radical initiator, such as oxygen or peroxides, the addition of HBr to an unsymmetrical alkene like vinyl fluoride follows an anti-Markovnikov regioselectivity.[1][3] This is often referred to as the "peroxide effect" or the Kharasch effect.[2][3]

The reaction mechanism can be broken down into three key stages: initiation, propagation, and termination.[2][4]

-

Initiation: The process begins with the homolytic cleavage of a weak bond in the initiator (e.g., an O-O bond in a peroxide) to form radicals. These radicals then react with HBr to generate a bromine radical (Br•), which is the key chain-carrying species.[1] A patented industrial process utilizes oxygen as a catalyst to initiate this radical formation.[5]

-

Propagation: This stage consists of two steps. First, the bromine radical adds to the vinyl fluoride double bond. The addition occurs at the less substituted carbon (the CH₂ group) to form the more stable secondary radical on the carbon bearing the fluorine atom (F-ĊH-CH₂Br). This regioselectivity is dictated by the stability of the radical intermediate; secondary radicals are more stable than primary radicals.[1] In the second step, this radical intermediate abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, which continues the chain reaction.[1][2]

-

Termination: The chain reaction is concluded when two radicals combine to form a non-radical species.[4]

Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr to vinyl fluoride.

Experimental Protocols

The following protocols are based on a patented industrial process for the synthesis of this compound.[5] The process involves feeding gaseous reactants into a solvent-filled reactor.

General Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Detailed Procedure Example

This procedure is adapted from an example in the cited patent literature.[5]

-

Reactor Setup: A tube reactor (e.g., 3" x 48") equipped with a heat exchanger and an automatic take-off valve is charged with a suitable solvent, such as methylene chloride.

-

Reactant Introduction: Gaseous hydrogen bromide, vinyl fluoride, and oxygen are metered and fed into the bottom of the reactor over a period of several hours. The flow rates are controlled to maintain the desired stoichiometry.

-

Reaction Conditions: The reaction is maintained at a temperature between 14°C and 46°C and a pressure ranging from 21 to 48 psi.[5] The reaction time can vary from approximately 4 to 12 hours.

-

Product Isolation: The product mixture is recovered from the reactor.

-

Purification: Pure this compound is isolated from the reaction mixture by fractional distillation.[5]

-

Analysis: The final product and the crude mixture can be analyzed by gas chromatography (GC) to determine the ratio of this compound (1,2-BFE) to the isomeric impurity 1-bromo-1-fluoroethane (1,1-BFE).

Quantitative Data Summary

The following table summarizes quantitative data from several experimental runs described in the patent literature.[5] The data highlights the reaction conditions, production rates, and the regioselectivity of the synthesis.

| Experiment Run | Solvent | HBr (mol) | Vinyl Fluoride (mol) | O₂ (mol) | Temp (°C) | Pressure (psi) | Time (h) | Production Rate ( g/min ) | Ratio (1,2-BFE / 1,1-BFE) |

| 1 | Methylene Chloride | 3.99 | 3.91 | 0.41 | 18-33 | 0-30 | 6.0 | - | 7.3 |

| 2 | Methylene Chloride | 14.99 | 15.26 | 0.60 | 14-40 | 26.5-48.0 | ~6.0 | 5.34 | 6.8 |

| 3 | Methylene Chloride | - | - | - | - | - | - | - | ~9.4 |

| 4 | Methylene Chloride | 12.12 | 17.44 | 0.22 | 14-45 | 38.5-39 | 4.15 | 7.03 | 6.1 |

| 5 | Methylene Chloride | - | - | - | 14-46 | 30-33 | 6.29 | 9.3 | 5.9 |

| 6 | This compound | 8.63 | 9.38 | 0.28 | 17-46 | 21-44.5 | 12.0 | - | - |

Note: Dashes (-) indicate data not provided in the source for that specific run.

Conclusion

The synthesis of this compound from vinyl fluoride is effectively achieved through a free-radical-initiated, anti-Markovnikov addition of hydrogen bromide. The use of an oxygen catalyst in a solvent like methylene chloride under controlled temperature and pressure allows for a regioselective and scalable process.[5] The final product can be efficiently purified by fractional distillation. This method provides a reliable route for producing this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

References

- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 2. Free-radical addition - Wikipedia [en.wikipedia.org]

- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 4. youtube.com [youtube.com]

- 5. WO1995016653A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2-fluoroethane (CAS No: 762-49-2). The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of research, scientific, and drug development applications. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes logical diagrams to illustrate workflows.

Chemical Identity

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3][5] It is characterized by a typical organohalide odor.[4] Due to the presence of both bromine and fluorine, this compound has unique physical and chemical properties that make it a subject of interest in organic synthesis.[1][2]

The key physical properties of this compound are summarized in the table below. The values represent data from multiple sources, and variations may be due to different experimental conditions.

| Property | Value | Notes |

| Molecular Weight | 126.96 g/mol | [1][3][5] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| 1.7044 g/cm³ | at 25 °C/4 °C[1][3][5] | |

| 1.5237 g/cm³ | [2] | |

| Boiling Point | 59.00 °C | [2] |

| 60 °C | Approximate[6] | |

| 69.3 ± 8.0 °C | at 760 mmHg[4] | |

| 71-72 °C | at 760 Torr[3][5] | |

| Melting Point | -142.00 °C | [2] |

| 70-72 °C | Note: This value from some sources appears anomalous and may be a data entry error, as the substance is a liquid at room temperature. The much lower value is more consistent with similar haloalkanes.[5][7] | |

| Refractive Index | 1.395 | [4][5] |

| 1.4236 | at 20 °C/D[3] | |

| Flash Point | -1°C | [5][7] |

| Vapor Pressure | 146.8 ± 0.1 mmHg | at 25°C[4] |

| 147 mmHg | at 25°C[7] |

This compound exhibits limited solubility in water due to its hydrophobic characteristics, a common trait for halogenated hydrocarbons.[2] However, it is soluble in organic solvents such as alcohol and ether.[1][2][3][5]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in readily available literature, the following are general, established protocols for determining the key physical properties of a liquid compound such as this.

The density of a liquid is determined by measuring the mass of a known volume.[9]

-

Apparatus: Graduated cylinder or pycnometer (density bottle), and an electronic balance.[9]

-

Methodology:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer (m₁).[9]

-

Introduce a precise volume of this compound into the container. Record the volume (V). For higher accuracy, a pycnometer of a calibrated volume is used.[9]

-

Measure the total mass of the container with the liquid (m₂).[9]

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m / V .[9]

-

-

Considerations:

-

Measurements should be repeated to ensure precision and the average value reported.[9]

-

Temperature should be recorded as density is temperature-dependent.

-

The boiling point can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[10]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, and a heat source.[10]

-

Methodology:

-

A small amount of this compound (0.5 mL) is placed in the Durham tube.[10]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]

-

The Durham tube is attached to a thermometer.[10]

-

The assembly is placed in a Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

-

Considerations:

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

The refractive index, a measure of how light propagates through a substance, is a characteristic physical property.

-

Apparatus: A refractometer (e.g., an Abbe refractometer) or a spectrometer.[11][12]

-

Methodology (using an Abbe Refractometer):

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

-

Considerations:

-

The measurement is typically performed at a standard temperature, often 20°C, and with a specific wavelength of light (e.g., the sodium D-line, 589 nm).[3]

-

Workflow and Relationship Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for determining the physical properties of this compound.

Caption: Workflow for determining the physical properties of a liquid.

Caption: Relationship between physical states and transition points.

References

- 1. Buy this compound | 762-49-2 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Fluoroethyl bromide | C2H4BrF | CID 12982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:762-49-2 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 762-49-2 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. dkpandey.weebly.com [dkpandey.weebly.com]

An In-depth Technical Guide to 1-Bromo-2-fluoroethane (CAS Number: 762-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoroethane, with the CAS number 762-49-2, is a halogenated hydrocarbon of significant interest in organic synthesis and the development of specialized chemical agents. Its unique structure, containing both bromine and fluorine atoms, imparts a distinct reactivity profile, making it a valuable building block for the introduction of the fluoroethyl moiety into a range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, applications in drug discovery, and safety information.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic organohalide odor.[1] It is a highly flammable and volatile compound.[2] While it has limited solubility in water, it is soluble in organic solvents such as alcohols and ethers.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄BrF | [1] |

| Molecular Weight | 126.96 g/mol | [1] |

| CAS Number | 762-49-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Typical organohalide odor | [1] |

| Density | 1.7050 g/cm³ at 25°C | [2] |

| Boiling Point | 71-72.5 °C at 760 mmHg | [2] |

| Flash Point | -1 °C | [2] |

| Vapor Density | 4-5 (air = 1) | [2] |

| Refractive Index (n20/D) | 1.424 | [5] |

| LogP | 1.21 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by the coupling between the protons and the fluorine atom.

¹H NMR (300 MHz): The spectrum displays two signals, each corresponding to the two methylene groups. The protons on the carbon adjacent to the fluorine atom (CH₂F) and the protons on the carbon adjacent to the bromine atom (CH₂Br) are split into triplets by the adjacent methylene protons and further split into doublets by the fluorine atom, resulting in a triplet of doublets for each signal.[6][7]

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the two distinct carbon environments. The carbon atom bonded to the highly electronegative fluorine atom will appear at a higher chemical shift (downfield) compared to the carbon atom bonded to the bromine atom.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H, C-F, and C-Br bond vibrations.

Synthesis Protocols

Two primary methods for the synthesis of this compound are well-documented.

Method 1: Reaction of Vinyl Fluoride with Hydrogen Bromide

This method involves the liquid-phase, anti-Markovnikov addition of hydrogen bromide to vinyl fluoride in the presence of an oxygen catalyst.[1][10]

Experimental Protocol:

-

A suitable solvent, such as methylene chloride, is charged into a reactor.[10]

-

The reactor is cooled and maintained at a temperature between 30°C and 40°C.[1]

-

Gaseous hydrogen bromide, vinyl fluoride, and a catalytic amount of oxygen are bubbled into the solvent.[10]

-

The reaction is carried out under a pressure of 0 to 150 psi.[1]

-

The reaction mixture is agitated to ensure efficient mixing and reaction.[10]

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the product, this compound, is isolated from the reaction mixture. This method selectively forms this compound over its isomer, 1-bromo-1-fluoroethane.[10]

Synthesis of this compound from Vinyl Fluoride and HBr.

Method 2: Reaction of 2-Fluoroethanol with Phosphorus Tribromide

This synthesis route involves the conversion of the hydroxyl group of 2-fluoroethanol to a bromide using phosphorus tribromide (PBr₃).[1]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a dropping funnel, place 2-fluoroethanol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide to the cooled 2-fluoroethanol with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux to drive the reaction to completion.

-

After reflux, the reaction mixture is cooled.

-

The product, this compound, is isolated by distillation.

-

The crude product may be washed with water, a dilute solution of sodium bicarbonate, and then water again, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) before final distillation.

Chemical Reactivity

The presence of two different halogen atoms on adjacent carbons makes this compound a versatile reagent in organic synthesis. The carbon-bromine bond is significantly more reactive towards nucleophiles than the carbon-fluorine bond.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions where the bromide ion acts as a good leaving group. This allows for the introduction of the 2-fluoroethyl group into various molecules.[1]

General Experimental Protocol for Alkylation:

-

Dissolve the nucleophilic precursor (e.g., a phenol or an amine) in a polar aprotic solvent such as DMF or acetonitrile.[11]

-

Add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the nucleophile.[11]

-

Add this compound (typically 1-2 equivalents) to the reaction mixture.[11]

-

Heat the reaction under reflux (e.g., 70-100°C) for several hours (6-24 hours).[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Upon completion, the reaction is worked up by quenching with water, extracting the product into an organic solvent, washing, drying, and purifying by chromatography or distillation.

References

- 1. Buy this compound | 762-49-2 [smolecule.com]

- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CID 157940060 | C4H8Br2F2 | CID 157940060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chegg.com [chegg.com]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. WO1995016653A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-fluoroethane

This guide provides a comprehensive overview of 1-Bromo-2-fluoroethane (CAS No. 762-49-2), a halogenated hydrocarbon of interest in medicinal chemistry and radiopharmaceutical development.[1] It serves as a key intermediate in various organic synthesis processes.[2] This document outlines its fundamental properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a colorless to slightly yellowish liquid at room temperature.[2] Its unique structure, featuring both a bromine and a fluorine atom on an ethane backbone, influences its physical and chemical behavior, particularly its reactivity in synthetic applications.[1][2][3]

| Property | Value |

| Molecular Formula | C2H4BrF[2][3][4][5][6] |

| Molecular Weight | 126.96 g/mol [3][5] |

| IUPAC Name | This compound[2][3] |

| CAS Number | 762-49-2[1][3][4] |

| Density | 1.7044 g/cm³ at 25 °C[3] |

| Boiling Point | 71-72.5 °C[3][5] |

| Melting Point | -70 °C (approx.) |

| Solubility | Soluble in alcohol and ether; limited solubility in water.[2][3] |

Synthesis and Reactivity

Historically, this compound was synthesized through methods such as the bromofluorination of ethylene.[1] A more efficient, scalable method developed in 1995 involves the reaction of hydrogen bromide with vinyl fluoride in the presence of an oxygen catalyst.[1]

The compound's reactivity is characterized by nucleophilic substitution reactions, where the bromine atom acts as an effective leaving group.[1][3] This reactivity makes it a versatile reagent for introducing the fluoroethyl group into other molecules, a valuable step in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can influence the stability and reactivity of the molecule.[1] It can also undergo elimination reactions to form alkenes under specific conditions.[1]

References

Solubility of 1-Bromo-2-fluoroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-fluoroethane in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on its qualitative solubility characteristics, relevant physical properties, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to serve as a valuable resource for laboratory researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and facilitating the use of this compound in various applications.

Introduction

This compound (C₂H₄BrF), a halogenated hydrocarbon, is a valuable reagent in organic synthesis, particularly for the introduction of the fluoroethyl moiety into molecules of pharmaceutical and agrochemical interest. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide summarizes the known solubility information and provides a framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. These properties influence its behavior as a solute and are essential for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄BrF | [1][2][3] |

| Molecular Weight | 126.96 g/mol | [2] |

| Appearance | Pale yellow liquid | [2] |

| Density | 1.7044 g/cm³ at 25 °C | [2] |

| Boiling Point | 71-72.5 °C at 760 mmHg | [3] |

| Melting Point | -70 to -72 °C | [3] |

| Flash Point | -1 °C | [2] |

| Refractive Index | 1.395 (n20/D) | [2] |

Solubility Profile

Qualitative Solubility

This compound is generally described as being soluble in common organic solvents such as alcohols and ethers.[2] This is consistent with the "like dissolves like" principle, as it is a relatively polar molecule due to the presence of the carbon-bromine and carbon-fluorine bonds, yet it also possesses a nonpolar hydrocarbon backbone. Its solubility in water is limited.[1]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | Polarity and potential for hydrogen bonding with the fluorine atom. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Similar polarity and dipole-dipole interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle, similar intermolecular forces. |

| Ketones | Acetone | Soluble | Polar aprotic nature of acetone can solvate this compound. |

| Aromatic Hydrocarbons | Benzene, Toluene | Likely Soluble | Van der Waals forces between the alkyl chain and the aromatic ring. |

| Apolar Solvents | Hexane, Cyclohexane | Less Soluble | Mismatch in polarity. |

| Water | Limited Solubility | The hydrophobic hydrocarbon portion of the molecule limits its solubility in the highly polar water.[1] |

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and reliable technique.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if derivatization is employed.

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Ensure there is a visible excess of the undissolved solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time required for equilibration.

-

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the excess solute to settle for at least 12 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Determine the mass of the collected sample.

-

Dilute the sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC or other suitable analytical instrument to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is critical for any chemical process. The following diagram illustrates a logical pathway for selecting a suitable solvent for a reaction involving this compound based on its solubility and other factors.

Caption: Logical pathway for selecting a suitable organic solvent for this compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 1-Bromo-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoroethane (CAS No. 762-49-2) is a halogenated hydrocarbon of significant interest in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, containing both bromine and fluorine atoms, imparts specific reactivity that makes it a versatile reagent.[1][2] This guide provides a concise overview of its key physical properties, namely its boiling point and density, along with common synthetic methodologies.

Physicochemical Data

The boiling point and density of this compound have been reported with some variability across different sources. A summary of these values is presented below for comparative analysis.

| Property | Value | Conditions |

| Boiling Point | 59.00 °C | Not specified |

| 60 °C | Not specified | |

| 69.3 °C | at 760 mmHg | |

| 71-72 °C | at 760 mmHg | |

| 71.5 °C | Not specified | |

| 71-72.5 °C | Not specified | |

| Density | 1.5237 g/cm³ | Not specified |

| 1.7 g/cm³ | Not specified | |

| 1.7044 g/cm³ | at 25 °C/4 °C |

Experimental Protocols: Synthesis Methods

Detailed experimental protocols for the determination of boiling point and density are not extensively described in the reviewed literature. However, understanding its synthesis is crucial for its application in research and development. Two primary methods for the synthesis of this compound are outlined below.

Reaction of Vinyl Fluoride with Hydrogen Bromide

A common method for the synthesis of this compound involves the reaction of vinyl fluoride with hydrogen bromide.[2] This electrophilic addition typically proceeds via a radical chain mechanism.[2]

-

Reactants : Vinyl fluoride, Hydrogen bromide (HBr)

-

Catalyst : Oxygen

-

Temperature : 30°C to 40°C[2]

-

Pressure : 0 to 150 psi[2]

-

Description : In this process, the reactants are introduced into a reactor under controlled temperature and pressure in the presence of an oxygen catalyst to yield this compound.[2]

Phosphorus Tribromide Method

Another established route for synthesizing this compound is the reaction of 2-fluoroethanol with phosphorus tribromide.[2] This reaction effectively replaces the hydroxyl group of the alcohol with a bromine atom.[2]

-

Reactants : 2-Fluoroethanol, Phosphorus tribromide (PBr₃)

-

Description : This method is a standard procedure for converting primary alcohols to alkyl bromides. The phosphorus tribromide acts as the brominating agent.

Synthesis Pathway Diagram

The following diagram illustrates the two primary synthesis routes for this compound.

Caption: Synthesis pathways for this compound.

Concluding Remarks

This compound is a valuable building block in organic chemistry. The data and synthetic methods presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis and drug development. The variability in reported physical constants highlights the importance of consulting multiple sources and considering the specific conditions under which these properties are measured.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-bromo-2-fluoroethane. The document outlines the expected spectral parameters, a comprehensive experimental protocol for data acquisition, and a visual representation of the spin-spin coupling pathways. This information is crucial for the structural elucidation and characterization of this halogenated ethane derivative in various research and development settings.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound (Br-CH₂-CH₂-F) is characterized by two multiplets arising from the two chemically non-equivalent methylene groups. The electronegativity of the halogen substituents significantly influences the chemical shifts of the adjacent protons. The protons on the carbon bearing the fluorine atom (H-2) are expected to be deshielded to a greater extent than those on the carbon bearing the bromine atom (H-1).

The spin-spin coupling in this molecule is a key feature of its ¹H NMR spectrum. The protons on each methylene group are coupled not only to the protons on the adjacent carbon (vicinal ¹H-¹H coupling) but also to the fluorine atom (geminal and vicinal ¹H-¹⁹F coupling). Since the ¹⁹F nucleus has a spin of I = 1/2 and is 100% naturally abundant, it causes significant splitting of the proton signals.

Signal Assignment and Predicted Splitting Patterns:

-

-CH₂Br (H-1) protons: These protons are coupled to the two adjacent protons on the -CH₂F group and the vicinal fluorine atom. Therefore, the signal for the -CH₂Br protons is expected to be a triplet of doublets (td) .

-

-CH₂F (H-2) protons: These protons are coupled to the two adjacent protons on the -CH₂Br group and the geminal fluorine atom. Consequently, the signal for the -CH₂F protons is also anticipated to be a triplet of doublets (td) .

Data Presentation

The following table summarizes the predicted ¹H NMR spectral data for this compound. Please note that the exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and the spectrometer's field strength. The values presented here are estimates based on typical ranges for similar structural motifs.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted Ranges) |

| -CH ₂Br | ~3.6 - 3.8 | Triplet of Doublets (td) | ³JHH: 6-8 Hz, ³JHF: 15-25 Hz |

| -CH ₂F | ~4.5 - 4.7 | Triplet of Doublets (td) | ³JHH: 6-8 Hz, ²JHF: 45-50 Hz |

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended to achieve good signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the protons (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals to determine the relative number of protons contributing to each multiplet.

-

Peak Picking and Analysis: Identify the chemical shifts of the multiplets and measure the coupling constants from the splitting patterns.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships in this compound.

19F NMR Chemical Shifts for 1-Bromo-2-fluoroethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoroethane is a halogenated hydrocarbon of interest in various chemical and pharmaceutical research areas. Its structural analysis heavily relies on nuclear magnetic resonance (NMR) spectroscopy, with Fluorine-19 (19F) NMR being a particularly powerful tool due to the unique properties of the fluorine nucleus. This technical guide aims to provide an in-depth overview of the 19F NMR chemical shifts for this compound. However, a thorough search of publicly available scientific databases and literature has revealed a scarcity of specific experimental data for the 19F NMR chemical shift of this particular compound.

While general principles of 19F NMR spectroscopy are well-established, the precise chemical shift of a nucleus is highly dependent on its specific chemical environment, including the solvent used. Without a reported experimental value, a detailed quantitative analysis and the creation of specific data tables are not possible.

This guide will, therefore, focus on the theoretical aspects, expected spectral features, and a general experimental protocol for acquiring 19F NMR data for this compound, based on established knowledge of similar compounds.

Theoretical Considerations for 19F NMR of this compound

The 19F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR spectroscopy. The chemical shift of the fluorine atom in this compound is primarily influenced by the electron-withdrawing effects of the adjacent bromine and carbon atoms.

The general structure is Br-CH2-CH2-F . The fluorine atom is attached to a primary carbon, which is in turn bonded to a methylene group bearing a bromine atom. The electronegativity of the bromine atom will have a deshielding effect on the fluorine nucleus, though this effect will be attenuated by the intervening two-bond distance.

Based on typical chemical shift ranges for fluoroalkanes, the 19F chemical shift for this compound is expected to appear in the region of -200 to -230 ppm relative to CFCl3. However, the exact value can vary depending on the solvent.

Spin-Spin Coupling:

The 19F NMR spectrum of this compound will exhibit splitting patterns due to coupling with the adjacent protons.

-

2JHF (Geminal Coupling): Coupling between the fluorine and the two protons on the same carbon (F-CH2 -). This coupling is typically in the range of 45-50 Hz. This will split the fluorine signal into a triplet.

-

3JHF (Vicinal Coupling): Coupling between the fluorine and the two protons on the adjacent carbon (-CH2 -Br). This coupling is generally smaller, in the range of 5-25 Hz, and will also contribute to the splitting pattern, resulting in a triplet of triplets.

Experimental Protocol for 19F NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring the 19F NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 5-20 mg) in a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

The choice of solvent is critical as it can influence the chemical shift. Chloroform-d (CDCl3) is a common choice for its good dissolving power and relatively clean spectral window.

-

It is advisable to include an internal reference standard with a known 19F chemical shift for accurate referencing. A common standard is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for 1H) equipped with a fluorine-capable probe is required.

-

Nucleus: Observe 19F.

-

Reference: Set the chemical shift reference to an internal standard or externally to CFCl3 (0 ppm).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nucleus.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 300 ppm) should be initially used to locate the signal, which can then be narrowed for better resolution.

-

Number of Scans: Depending on the sample concentration, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the internal standard or the external reference.

-

Integrate the signal to determine the relative number of fluorine atoms.

-

Analyze the multiplicity of the signal to determine the coupling constants.

Logical Workflow for 19F NMR Analysis

The following diagram illustrates the logical workflow for the 19F NMR analysis of an unknown fluorinated compound like this compound.

Caption: A flowchart illustrating the key stages of 19F NMR analysis.

Data Presentation

As no specific experimental data for the 19F NMR chemical shift of this compound could be located in the searched resources, a quantitative data table cannot be provided. Should experimental data become available, it would be presented in a format similar to the following:

| Solvent | 19F Chemical Shift (ppm vs. CFCl3) | Multiplicity | 2JHF (Hz) | 3JHF (Hz) |

| CDCl3 | [Experimental Value] | tq | [Experimental Value] | [Experimental Value] |

| Acetone-d6 | [Experimental Value] | tq | [Experimental Value] | [Experimental Value] |

| DMSO-d6 | [Experimental Value] | tq | [Experimental Value] | [Experimental Value] |

Conclusion and Future Outlook

While this guide provides a theoretical framework and a general experimental protocol for the 19F NMR analysis of this compound, the absence of specific experimental chemical shift data in readily accessible literature highlights a gap in the documented spectral properties of this compound. Further experimental work is required to determine the precise 19F NMR chemical shifts in various solvents. A promising, though currently inaccessible, resource may be the paper "19F and 1H NMR spectra of halocarbons" by A. Foris, published in Magnetic Resonance in Chemistry in 2004, which may contain the relevant data. Researchers in the field are encouraged to report such fundamental data to enrich the spectroscopic databases available to the scientific community.

An In-depth Technical Guide to the GC-MS Analysis of 1-Bromo-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromo-2-fluoroethane (CAS 762-49-2). It is intended to furnish researchers, scientists, and professionals in drug development with a detailed protocol and the necessary data for the accurate identification and quantification of this compound.

Introduction

This compound is a halogenated hydrocarbon with applications as a pharmaceutical intermediate.[1] Its analysis is critical for quality control, reaction monitoring, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like this compound.

Experimental Protocol

This section outlines a detailed methodology for the GC-MS analysis of this compound. The parameters provided are a starting point and may require optimization based on the specific instrumentation and analytical goals.

2.1. Sample Preparation

A stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane or hexane. Subsequent dilutions are then made to prepare calibration standards. For analysis, a dilute solution (e.g., 1-10 µg/mL) is typically used.

2.2. Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the separation of this compound:

| Parameter | Value |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector Temperature | 200 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C, hold for 2 minutes. |

2.3. Mass Spectrometry (MS) Conditions

The following MS parameters are recommended for the detection and identification of this compound:

| Parameter | Value |

| MS System | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 30-200 |

| Solvent Delay | 2 minutes |

Data Presentation and Analysis

The analysis of the data obtained from the GC-MS experiment involves the examination of the chromatogram for the retention time of this compound and the mass spectrum for its characteristic fragmentation pattern.

3.1. Expected Retention Time

Under the specified GC conditions, the retention time for this compound is expected to be in the range of 4-6 minutes. However, this can vary depending on the specific instrument and column used.

3.2. Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of two bromine isotopes, 79Br and 81Br, in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) with a similar intensity ratio.[2][3]

The key mass spectral data for this compound is summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[4]

| m/z | Relative Intensity (%) | Ion Fragment |

| 126/128 | ~25% | [C₂H₄⁷⁹BrF]⁺ / [C₂H₄⁸¹BrF]⁺ (Molecular Ion) |

| 107/109 | ~5% | [C₂H₄⁷⁹Br]⁺ / [C₂H₄⁸¹Br]⁺ |

| 93/95 | ~100% | [CH₂⁷⁹Br]⁺ / [CH₂⁸¹Br]⁺ (Base Peak) |

| 47 | ~70% | [CH₂F]⁺ |

| 33 | ~30% | [CH₂F]⁺ - H₂ |

| 27 | ~40% | [C₂H₃]⁺ |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

Caption: A flowchart of the GC-MS experimental workflow.

4.2. Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Caption: The fragmentation of this compound in the mass spectrometer.

References

- 1. chembk.com [chembk.com]

- 2. savemyexams.com [savemyexams.com]

- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Ethane, 1-bromo-2-fluoro- [webbook.nist.gov]

safety and handling precautions for 1-Bromo-2-fluoroethane

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 762-49-2), a halogenated hydrocarbon utilized in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in the laboratory setting.

Chemical and Physical Properties

This compound is a pale yellow, volatile liquid with a typical organohalide odor.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C2H4BrF | [2] |

| Molecular Weight | 126.96 g/mol | [3] |

| Boiling Point | 71-72.5 °C at 760 mmHg | [4] |

| Density | 1.7050 g/cm³ | [4] |

| Flash Point | -1 °C (30.20 °F) | [1] |

| Vapor Density | 4-5 (Air = 1) | [1] |

| Solubility | Soluble in alcohol and ether; limited solubility in water. | [3][5] |

| Refractive Index | n20/D 1.424 | [2] |

Toxicological Data

This compound is highly toxic and poses significant health risks upon exposure. It is classified as fatal if swallowed or in contact with skin.[3]

| Metric | Value | Species | Route | Source |

| LD50 | 5 mg/kg | Rat | Oral | [4] |

| LD50 | >20 mg/kg | Rabbit | Skin | [4] |

| LCLo | 11 ppm/4H | Rat | Inhalation | [4][6] |

Hazard Identification and GHS Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed. |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

| Hazardous to the ozone layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere. |

Experimental Protocols: Safety and Emergency Procedures

Given the hazardous nature of this compound, established protocols for handling and emergencies are critical.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and further hazards.

Methodology:

-

Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area.[8] Ensure adequate ventilation to dissipate vapors.[1]

-

Source of Ignition Control: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1] Use only non-sparking tools.[9]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, chemical splash goggles, and a respirator with a suitable cartridge for organic vapors.[1][9]

-

Containment and Absorption: Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[8]

-

Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8] Do not allow the substance to enter drains or waterways.[8]

-

Decontamination: Decontaminate the spill area thoroughly with a suitable cleaning agent.

-

Reporting: Report the incident to the appropriate laboratory and safety personnel.

First Aid Protocol

Prompt first aid is crucial in case of exposure.

Methodology:

-

Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[1] Call a poison control center or seek immediate medical attention.[1]

Note to Physician: Patients poisoned with fluorohydrocarbons should not be administered epinephrine or similar drugs due to the risk of inducing cardiac arrhythmia.[1]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Logical workflow for the safe handling of a this compound spill.

Caption: Flowchart for the appropriate first aid response to exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles.[4]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4]

Handling

-

Use with adequate ventilation and in a chemical fume hood.[1]

-

Ground and bond containers when transferring material.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid breathing vapor or mist.[1]

-

Wash thoroughly after handling.[1]

-

Empty containers retain product residue and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Store in a flammables-area.[1]

-

Incompatible with strong oxidizing agents, strong bases, and magnesium.[4]

Fire and Explosion Hazard Data

-

Flammability: Highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

-

Flash Point: -1 °C (30.20 °F).[1]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Hazardous Decomposition Products: Produces carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide upon combustion.[4]

Disposal Considerations

Dispose of this chemical in a manner consistent with federal, state, and local regulations.[4] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[8] Halogenated organic reagents should be collected in a designated container.[8]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound | 762-49-2 [smolecule.com]

- 4. This compound | CAS#:762-49-2 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

1-Bromo-2-fluoroethane: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Review of the Material Safety Data Sheet (MSDS) and Associated Experimental Protocols

This technical guide provides a comprehensive overview of the material safety data for 1-Bromo-2-fluoroethane (CAS No. 762-49-2), a halogenated hydrocarbon utilized in various organic synthesis processes.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound. The following sections detail the substance's properties, associated hazards, safety protocols, and the experimental basis for toxicological data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C2H4BrF[2][3][4] |

| Molecular Weight | 126.956 g/mol [2] |

| Appearance | Pale yellow liquid[5] |

| Odor | Typical organohalide odor |

| Boiling Point | 69.3 ± 8.0 °C at 760 mmHg[2] |

| Flash Point | -1.1 ± 0.0 °C[2] |

| Density | 1.6 ± 0.1 g/cm³[2] |

| Vapor Pressure | 146.8 ± 0.1 mmHg at 25°C[2] |

| Refractive Index | 1.395[2] |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohols and ethers.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Classification

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor.[2][5] Vapors are heavier than air and may travel to an ignition source and flash back.[2][5] |

| Acute Toxicity (Oral) | Very toxic if swallowed.[2] May be fatal if swallowed.[5] |

| Acute Toxicity (Dermal) | May be harmful if absorbed through the skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. Causes respiratory tract irritation.[2][5] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][5] Prolonged or repeated contact may dry and defat the skin.[2] |

| Eye Damage/Irritation | Causes eye irritation.[2][5] |

| Environmental Hazard | Dangerous for the ozone layer.[2][5] |

Toxicological Data